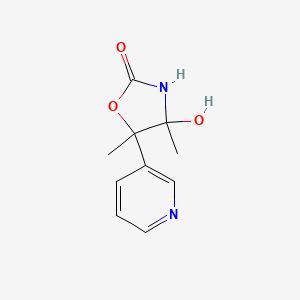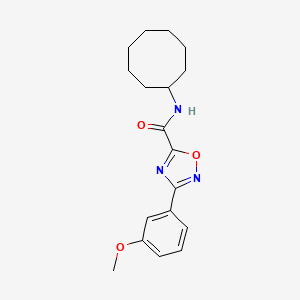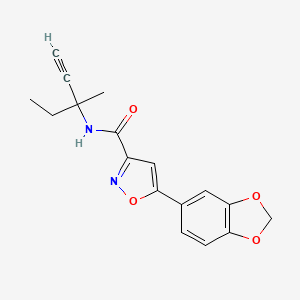![molecular formula C13H10BrN3O3 B4328871 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether](/img/structure/B4328871.png)
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether
Overview
Description
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether is a heterocyclic compound that contains a pyridine ring substituted with an ethoxy group, a furyl ring with a bromine atom, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether typically involves multiple steps, starting from commercially available precursors
Formation of the Oxadiazole Ring: This step can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of the Furyl Ring: The furyl ring can be introduced through a bromination reaction, where a furan derivative is treated with a brominating agent.
Coupling with Pyridine: The final step involves coupling the brominated furyl derivative with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, respectively.
Scientific Research Applications
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-2-furyl)-2-cyanoacrylic acid
- 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
Uniqueness
3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2-ethoxypyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-2-18-12-8(4-3-7-15-12)13-16-11(17-20-13)9-5-6-10(14)19-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKQDFWQOFHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=NC(=NO2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


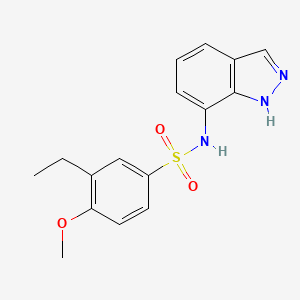
![3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4328796.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![11-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328821.png)
![2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE](/img/structure/B4328823.png)
![3'-(4-CHLOROPHENYL)-1-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328824.png)
![1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B4328827.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{3-[(4-nitrophenyl)amino]propyl}-1H-indole-3-carboxylate](/img/structure/B4328843.png)
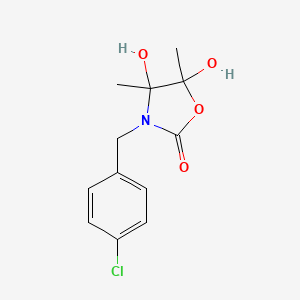
![[4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate](/img/structure/B4328855.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4328856.png)
